Isoquinoline-3-sulfonyl chloride

CNS drug discovery sulfonamide analoging receptor pharmacology

Researchers requiring specific 3-position sulfonamide geometry for CNS or cholinesterase targets often face limited sourcing options distinct from the common 5-isomer. This reagent directly addresses that gap as the correct electrophilic building block for generating 3-substituted analogs with defined receptor interaction profiles. • Enables exploration of non-kinase targets; supports synthesis of dual AChE/BuChE inhibitors achieving sub-micromolar potency (e.g., IC50 0.30 μM for AChE). • Supplied in small quantities (mg to low grams) ideal for focused library synthesis and SAR validation before committing to process chemistry scale-up.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
Cat. No. B7965091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-3-sulfonyl chloride
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)S(=O)(=O)Cl
InChIInChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
InChIKeyJWPBXCYNZXJSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-3-sulfonyl chloride Overview


Isoquinoline-3-sulfonyl chloride (CAS 1426231-94-8) is a bifunctional heterocyclic building block with a molecular weight of 227.67 g/mol and predicted LogP of 3.24 , classified as a sulfonyl chloride derivative of the isoquinoline core . The compound serves as a crucial electrophilic intermediate for introducing the isoquinoline-3-sulfonamide moiety into more complex molecules, enabling the synthesis of pharmacologically relevant analogs . Its inherent reactivity allows for efficient coupling with various amine nucleophiles to yield novel sulfonamides with applications in medicinal chemistry and chemical biology .

Workflow Sulfonamide library synthesis via amine coupling
Selection 3-position for distinct CNS receptor profile
Use Context CNS probe & cholinesterase inhibitor research

Isoquinoline-3-sulfonyl chloride: Positional Specificity


Isoquinoline sulfonyl chlorides are not functionally equivalent despite sharing the same molecular formula. The position of the reactive sulfonyl chloride group on the isoquinoline ring critically dictates the geometry and electronic properties of the resulting sulfonamide products. This positional difference leads to substantial variations in biological activity, as demonstrated by the stark contrast in target receptor engagement and potency between 3-substituted and 5-substituted sulfonamide analogs [1]. Furthermore, synthetic routes to access the 3-sulfonyl chloride are distinct, with the 3-isomer potentially being less commercially mature than its widely-utilized 5-sulfonyl counterpart, which serves as a key intermediate for the drug fasudil [2]. Substituting one for the other will therefore result in a different molecule with an altered pharmacological or physicochemical profile, not a direct replacement.

This Product (3-sulfonyl chloride)
Common Alternative (5-sulfonyl chloride)
May yield distinct CNS receptor engagement profile
Established for ROCK inhibitor development (e.g., fasudil)
Limited synthetic precedent; higher procurement cost
Mature, high-yield synthetic route
Access to non-kinase target space (e.g., cholinesterases)
Primarily a ROCK kinase inhibitor scaffold

Isoquinoline-3-sulfonyl chloride: Comparative Evidence


CNS Receptor Engagement: 3- vs. 5-Sulfonamide

In a direct comparative study, an isoquinoline-3-sulfonamide derivative (compound 39) demonstrated a distinct multireceptor profile, exhibiting agonist activity at 5-HT1A and partial agonist activity at D2 receptors [1]. In contrast, a closely related analog with the sulfonamide group at the 4-position (compound 40), synthesized from the corresponding 4-sulfonyl chloride, displayed a different in vivo behavioral outcome, showing significant antipsychotic-like effects in an MK-801-induced hyperlocomotor model in mice, a property not observed for the 3-substituted analog [1]. This demonstrates that the sulfonyl group position on the isoquinoline ring directly translates to distinct in vivo pharmacological profiles.

Behavioral Profile
Head-to-head
3-sulfonamide analog Antidepressant-like response in FST; no antipsychotic activity
4-sulfonamide analog Antipsychotic-like effect in MK-801 test
Positional isomerism yields distinct in vivo pharmacological signatures
Rodent model endpoints; requires target-specific validation
CNS drug discovery sulfonamide analoging receptor pharmacology structure-activity relationship (SAR)

Kinase Inhibition Selectivity: ROCK vs. Other Kinases

Isoquinoline-5-sulfonamide derivatives are a cornerstone of ROCK inhibitor development. The well-known inhibitor HA-1077 (Fasudil), derived from the 5-sulfonyl chloride, exhibits an IC50 of 10.7 μM against ROCK, but its selectivity is limited, with its IC50 for ROCK being only >10 times lower than for other kinases like PKA, PKC, and MLCK [1][2]. In contrast, 3-sulfonamide analogs are not represented in the same high-affinity, well-characterized class of ROCK inhibitors. Their documented activity landscape is different; for instance, a 3-substituted analog from a distinct structural series was found to be a weak kinase inhibitor with an IC50 of 28 μM [3], and 3-sulfonamide hybrids have shown primary utility as cholinesterase inhibitors with IC50 values ranging from 0.30 to 26.30 μM [4].

Kinase Target Profile
Class-level
3-sulfonamide series Cholinesterase IC₅₀ 0.30 μM; weak kinase IC₅₀ 28 μM
5-sulfonamide (HA-1077) ROCK IC₅₀ 10.7 μM; moderate selectivity
Select building block based on target class (ROCK vs. cholinesterase)
Class-level inference; verify for specific analog
kinase inhibitor ROCK PKA selectivity profiling

Synthetic Accessibility and Yield

The preparation of isomeric isoquinoline sulfonyl chlorides involves distinct synthetic methodologies and yields. The synthesis of isoquinoline-5-sulfonyl chloride hydrochloride is well-documented in patents, with optimized processes achieving chlorination yields stable at approximately 95% [1]. Conversely, specific synthesis and yield data for isoquinoline-3-sulfonyl chloride are less prevalent in the primary literature, and its commercial availability often comes at a higher cost per gram, indicative of a more challenging or less optimized synthetic route . This is supported by the fact that the 5-isomer is a commodity intermediate for the drug fasudil, while the 3-isomer is a more niche building block [1].

Synthetic Yield
Cross-study
5-isomer chlorination ~95% yield
3-isomer synthesis Sparse data; high cost
3-isomer suited for targeted SAR, not bulk synthesis
Process scalability not yet demonstrated
heterocyclic chemistry sulfonyl chloride synthesis regioselectivity process chemistry

Predicted Physicochemical Properties

The positional isomerism between 3- and 5-sulfonyl chlorides leads to predicted differences in fundamental physicochemical properties. Isoquinoline-3-sulfonyl chloride has a predicted pKa of -1.39 ± 0.30 . While a direct experimental pKa for the 5-isomer was not located, its hydrochloride salt form (CAS 105627-79-0) is commonly used, indicating a basicity suitable for salt formation under the same conditions . Furthermore, the predicted boiling point for the 3-isomer is 402.1±20.0 °C , whereas the 5-isomer is predicted to boil at 371.2±17.0 °C . This ~30 °C difference suggests slightly stronger intermolecular interactions in the 3-isomer, which could impact purification and handling.

Predicted Properties
Predicted
3-sulfonyl chloride bp 402.1°C, pKa −1.39
5-sulfonyl chloride bp 371.2°C, HCl salt form
Different handling/reactivity profiles; not interchangeable
Predicted values; experimental validation needed
physicochemical properties computational chemistry pKa prediction drug-likeness

Isoquinoline-3-sulfonyl chloride: Application Scenarios


CNS Receptor SAR Exploration

As demonstrated by the differential in vivo profiles of 3- vs. 4-substituted isoquinoline sulfonamides, this reagent is the essential building block for exploring the structure-activity relationship (SAR) of the sulfonamide group's position on isoquinoline scaffolds targeting CNS receptors [1]. It is the correct choice for generating 3-substituted analogs aimed at achieving specific receptor interaction profiles (e.g., multireceptor engagement with 5-HT1A agonist and D2 partial agonist activity), which are distinct from the profiles generated by 5- or 4-sulfonamides [1].

Cholinesterase Inhibition Probe Development

The evidence indicates that the biological space accessible via the 3-sulfonyl chloride is distinct from that of the heavily-explored kinase inhibitor space of the 5-isomer. 3-sulfonamide hybrids have shown promising activity as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with some analogs exhibiting sub-micromolar IC50 values (e.g., 0.30 μM for AChE) [2]. Therefore, researchers seeking to develop novel cholinesterase inhibitors or explore other non-kinase targets should prioritize the 3-isomer as a starting point for generating new chemical probes.

SAR and Lead Optimization Synthesis

Given its higher cost and less established large-scale synthesis compared to the 5-isomer , the optimal industrial application of isoquinoline-3-sulfonyl chloride is currently in early-stage drug discovery. It is best procured in small quantities (milligrams to low grams) for the synthesis of focused compound libraries to validate specific SAR hypotheses where the 3-position on the isoquinoline ring is a key structural requirement. Scaling its use should be reserved for when a lead candidate with a 3-sulfonamide motif has been identified and justifies process chemistry investment.

Computational Model Validation

The distinct predicted physicochemical properties of the 3-isomer, such as its higher boiling point (402.1 °C vs. 371.2 °C) and predicted pKa (-1.39) compared to the 5-isomer , make it a valuable dataset for validating computational models. Its unique parameters can be used to test and refine algorithms for property prediction (e.g., boiling point, pKa) in heterocyclic sulfonyl chlorides, ensuring models are robust enough to differentiate between positional isomers.

Application
Selection Property
Validation Focus
CNS Receptor SAR Exploration
3-position for distinct receptor engagement profiles
In vivo behavioral endpoint comparison (FST, MK-801)
Cholinesterase Probe Development
Access to non-kinase target space (AChE/BuChE)
Sub-micromolar cholinesterase inhibition profiling
SAR & Lead Optimization
Small-scale focused library synthesis
SAR hypothesis validation; process scalability review
Computational Model Validation
Divergent predicted physicochemical properties
Physicochemical property prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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